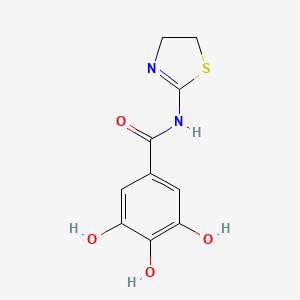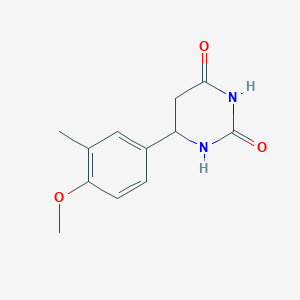
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, urea, and ethyl acetoacetate.
Reaction Conditions: These starting materials undergo a Biginelli reaction, which is a one-pot condensation reaction. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Temperature and Time: The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dihydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine derivatives, while reduction can produce various dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenyl-2,4-dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy and methyl substituents on the phenyl ring.
6-(4-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methyl substituent on the phenyl ring.
6-(3-Methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy substituent on the phenyl ring.
Uniqueness
The presence of both methoxy and methyl substituents on the phenyl ring of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione makes it unique. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
651718-05-7 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
6-(4-methoxy-3-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-7-5-8(3-4-10(7)17-2)9-6-11(15)14-12(16)13-9/h3-5,9H,6H2,1-2H3,(H2,13,14,15,16) |
InChI-Schlüssel |
PKGPSUJBAHNJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2CC(=O)NC(=O)N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


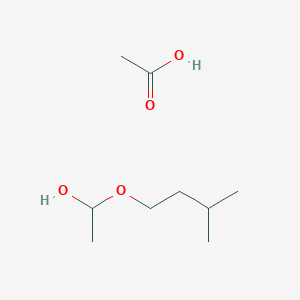
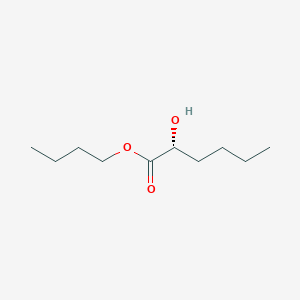
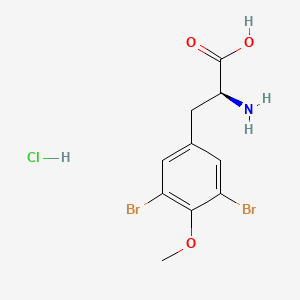
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
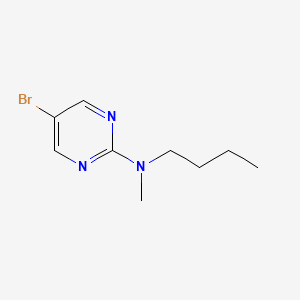
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
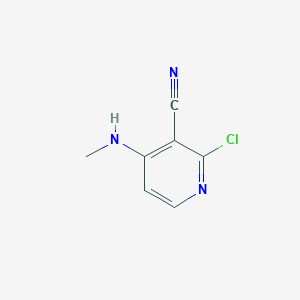
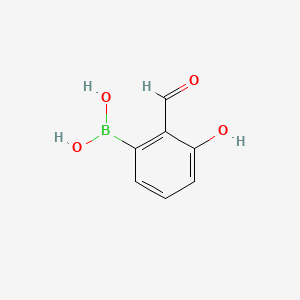
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)
![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)

